5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a phenyl group attached to the indole core, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of potential therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely depending on the specific derivative and target.
Pharmacokinetics
Some predicted properties include a density of 16±01 g/cm³, a boiling point of 5031±500 °C at 760 mmHg, and a water solubility at 25 deg C of 2585 mg/L . These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Phenylation: The phenyl group can be attached via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-bromo-3-oxo-3-phenyl-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 5-bromo-3-hydroxy-3-phenylindole.
Substitution: Formation of 5-substituted-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one derivatives.
Scientific Research Applications
5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, which may affect its biological activity.
5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl and phenyl groups, leading to different chemical properties.
5-bromo-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl group, which may influence its reactivity and interactions.
Uniqueness
The presence of both the bromine and hydroxyl groups in 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-phenyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYNCZOJDWVGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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